Bienvenue dans la boutique en ligne BenchChem!

7-(trifluoromethyl)isoquinolin-1(2H)-one

Medicinal Chemistry Lipophilicity Drug Design

7-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS 410086-28-1) is a fluorinated scaffold where the 7-CF3 group imparts a LogP of ~2.96—a ~1.34 unit increase over 7-CH3 analogs—enhancing passive membrane permeability and BBB penetration. The electron-withdrawing substituent alters pKa (~11.96) and electronic distribution versus non-fluorinated or chloro analogs, impacting SAR and PK profiles. Demonstrated Cu(I)-catalyzed N-arylation utility enables PARP inhibitor library synthesis. Choose this building block when CNS target engagement and metabolic stability are non-negotiable.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 410086-28-1
Cat. No. B1389313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(trifluoromethyl)isoquinolin-1(2H)-one
CAS410086-28-1
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CNC2=O)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15)
InChIKeyBTXOPRIQIDKOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS 410086-28-1): A Fluorinated Isoquinolinone Building Block for Medicinal Chemistry and Procurement


7-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS 410086-28-1) is a heterocyclic compound belonging to the isoquinolin-1(2H)-one family, featuring a trifluoromethyl (-CF3) group at the 7-position of the bicyclic scaffold. The compound has a molecular formula of C10H6F3NO and a molecular weight of 213.16 g/mol . The -CF3 substituent confers enhanced lipophilicity and metabolic stability compared to non-fluorinated isoquinolinone analogs, making it a valuable building block in medicinal chemistry for the synthesis of bioactive molecules, particularly as an intermediate in the development of PARP inhibitors and other fluorinated heterocyclic pharmaceutical candidates .

7-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS 410086-28-1): Why Non-Fluorinated Analogs Cannot Substitute for This Building Block


The 7-(trifluoromethyl)isoquinolin-1(2H)-one scaffold cannot be interchangeably substituted with non-fluorinated or other halogenated 7-substituted isoquinolin-1(2H)-ones due to the unique physicochemical properties imparted by the -CF3 group. The trifluoromethyl substituent is strongly electron-withdrawing and highly lipophilic, which fundamentally alters the compound's partition coefficient (LogP), aqueous solubility, acid dissociation constant (pKa), and electronic distribution compared to analogs bearing -H, -CH3, or -Cl at the 7-position . These differences have direct consequences for synthetic accessibility, downstream derivatization chemistry, and the pharmacokinetic profile of final drug candidates. Substituting a 7-CF3 isoquinolinone with a 7-CH3 or unsubstituted analog would predictably result in altered metabolic stability, different binding affinities to biological targets, and potentially divergent synthetic routes .

7-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS 410086-28-1): Quantitative Differentiation Evidence for Scientific Procurement


7-CF3 Isoquinolinone vs. 7-CH3 Analog: Lipophilicity (LogP) Differentiation for Drug Design

The 7-trifluoromethyl substituent confers substantially higher lipophilicity compared to the 7-methyl analog, as quantified by calculated octanol-water partition coefficients (LogP). The target compound 7-(trifluoromethyl)isoquinolin-1(2H)-one exhibits a calculated LogP of approximately 2.96 [1]. In contrast, the 7-methyl analog (7-methylisoquinolin-1(2H)-one, CAS 26829-47-0) is reported with a calculated LogP of approximately 1.62 [2]. The trifluoromethyl group thus increases LogP by approximately 1.34 units, corresponding to an over 20-fold higher theoretical partition into the lipophilic phase.

Medicinal Chemistry Lipophilicity Drug Design ADME

7-CF3 vs. 7-CH3 Isoquinolinone: pKa and Hydrogen Bond Donor Acidity Differentiation

The electron-withdrawing trifluoromethyl group at the 7-position significantly acidifies the lactam N-H proton compared to the electron-donating methyl analog. The target compound 7-(trifluoromethyl)isoquinolin-1(2H)-one has a predicted pKa of 11.96 ± 0.20 . In comparison, the 7-methyl analog (7-methylisoquinolin-1(2H)-one) is predicted to have a pKa of approximately 12.21 . The -CF3 group lowers the pKa by approximately 0.25 units, reflecting a roughly 1.8-fold increase in acidity and hydrogen bond donor strength.

Medicinal Chemistry pKa Ionization State Solubility

7-CF3 vs. Unsubstituted Isoquinolinone: Aqueous Solubility Differentiation

Introduction of the hydrophobic trifluoromethyl group at the 7-position markedly reduces aqueous solubility compared to the unsubstituted isoquinolin-1(2H)-one scaffold. The target compound 7-(trifluoromethyl)isoquinolin-1(2H)-one has a calculated aqueous solubility of 0.026 g/L (≈ 122 μM) at 25°C . While experimentally determined solubility data for the unsubstituted parent isoquinolin-1(2H)-one is not available for direct comparison, the unsubstituted scaffold is generally recognized as more hydrophilic with higher aqueous solubility than its 7-CF3 derivative . The low solubility of the 7-CF3 analog may require formulation strategies for in vivo studies but also correlates with enhanced membrane permeability.

Solubility Formulation Preformulation Biopharmaceutics

7-CF3 vs. 7-CH3 Analog: Synthetic Route Differentiation from Patent WO2012/35078

The synthesis of 7-(trifluoromethyl)isoquinolin-1(2H)-one is documented in patent WO2012/35078 A1 via a multi-step sequence that includes activation with thionyl chloride, azide formation with sodium azide, and final thermal cyclization in diphenyl ether at 260°C . This synthetic pathway is distinct from the synthetic routes employed for 7-methylisoquinolin-1(2H)-one, which typically involve alternative condensation or cyclization methods under milder conditions due to the electronic differences between -CF3 and -CH3 substituents [1]. The high-temperature thermal step required for the 7-CF3 analog imposes specific equipment and safety considerations for in-house synthesis.

Synthetic Chemistry Process Chemistry Building Block Procurement Patents

7-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS 410086-28-1): Validated Application Scenarios for Procurement Decision-Making


Fluorinated Building Block for CNS-Targeted Drug Discovery Programs

The elevated lipophilicity (LogP ≈ 2.96) of 7-(trifluoromethyl)isoquinolin-1(2H)-one makes it particularly suitable as a core scaffold or intermediate in the design of drug candidates intended to cross the blood-brain barrier (BBB) [1]. The approximately 1.34 LogP unit increase over the 7-methyl analog translates to enhanced passive membrane diffusion, a desirable property for CNS therapeutics. Medicinal chemists can leverage this building block to introduce both the isoquinolinone pharmacophore and favorable CNS penetration characteristics simultaneously.

Precursor for PARP Inhibitor Derivatives and Fluorinated Heterocycles

Isoquinolin-1(2H)-ones serve as privileged scaffolds in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically validated class of anticancer agents [1]. The 7-trifluoromethyl derivative provides a fluorinated analog that can be further functionalized at the N2 or C3 positions to generate focused libraries for PARP-1/PARP-2 selectivity studies. The -CF3 group contributes metabolic stability advantages over non-fluorinated analogs, potentially improving the pharmacokinetic profile of lead candidates .

Reference Standard for Physicochemical Property Studies in Fluorinated Heterocycles

Due to its well-characterized physicochemical parameters (LogP ≈ 2.96, aqueous solubility 0.026 g/L, pKa ≈ 11.96), 7-(trifluoromethyl)isoquinolin-1(2H)-one can serve as a reference compound for structure-property relationship (SPR) studies examining the impact of 7-position fluorination on isoquinolinone scaffolds [1]. Researchers investigating the effect of -CF3 substitution on solubility-permeability tradeoffs or metabolic stability can use this compound as a calibrated point of comparison against other 7-substituted analogs.

Intermediate in Copper-Catalyzed Cross-Coupling Reactions

The compound has been employed as a reactant in copper(I) iodide-catalyzed coupling reactions with 5-bromo-3-fluoropyridine to yield 2-(pyridin-3-yl)-7-(trifluoromethyl)isoquinolin-1(2H)-one derivatives [1]. This demonstrated synthetic utility positions the compound as a versatile building block for generating N-arylated isoquinolinone libraries via Ullmann-type coupling or related C-N bond-forming methodologies, expanding the accessible chemical space for drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(trifluoromethyl)isoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.